ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Overview
Description
Ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a useful research compound. Its molecular formula is C13H17BrN2O2S and its molecular weight is 345.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, a similar compound, was synthesized through reactions involving benzothiazole and indole derivatives. The structures of these new compounds were confirmed using various analytical methods including nuclear magnetic resonance and mass spectroscopy (Nassiri & Milani, 2020).
Research on similar thiazole derivatives involved the study of their synthesis processes, including allylic transposition in alkaline medium. This study focused on the structural changes and the role of pH in these transformations (Robert & Panouse, 1982).
Another study investigated the synthesis of imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates from substituted 2-aminothiazoles and 2-aminobenzothiazoles, testing their anti-inflammatory activity. This research highlights the potential pharmacological applications of thiazole derivatives (Abignente, Arena, & de Caprariis, 1976).
Chemical Properties and Reactions
A study on ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate provides insights into the reaction processes and the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Mohamed, 2014).
Research on 1,2-Benzisothiazoles, closely related to ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, explored their chemical properties and reaction mechanisms. This research is crucial for understanding the behavior of thiazole derivatives under different conditions (Carrington, Clarke, Hughes, & Scrowston, 1972).
The synthesis and biological properties of new piperidine substituted benzothiazole derivatives were investigated, revealing insights into the chemical structure and potential applications of these compounds (Shafi, Rajesh, & Senthilkumar, 2021).
Properties
IUPAC Name |
ethyl 2-(6-ethyl-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S.BrH/c1-3-9-5-6-10-11(7-9)18-13(14)15(10)8-12(16)17-4-2;/h5-7,14H,3-4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOLXPZLGPIJTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OCC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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